methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Antifilarial Drug Discovery

Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (CAS 223690-87-7) is a synthetic, fully aromatic β-carboline (9H-pyrido[3,4-b]indole) derivative. Its core scaffold positions it within a compound class extensively investigated for antifilarial, kinase inhibitory, and CNS-modulating properties.

Molecular Formula C19H13BrN2O2
Molecular Weight 381.229
CAS No. 223690-87-7
Cat. No. B2853781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
CAS223690-87-7
Molecular FormulaC19H13BrN2O2
Molecular Weight381.229
Structural Identifiers
SMILESCOC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC(=CC=C4)Br
InChIInChI=1S/C19H13BrN2O2/c1-24-19(23)16-10-14-13-7-2-3-8-15(13)21-18(14)17(22-16)11-5-4-6-12(20)9-11/h2-10,21H,1H3
InChIKeyOTLARVHEQRFRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (CAS 223690-87-7): Baseline for a Meta-Substituted β-Carboline Research Probe


Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (CAS 223690-87-7) is a synthetic, fully aromatic β-carboline (9H-pyrido[3,4-b]indole) derivative. Its core scaffold positions it within a compound class extensively investigated for antifilarial, kinase inhibitory, and CNS-modulating properties [1]. The defining structural features are a carbomethoxy group at position 3 and a 3-bromophenyl substituent at position 1, a combination that establishes its unique chemical identity within the broader 1-aryl-β-carboline-3-carboxylate family. This compound serves as a crucial tool for probing the structure-activity relationship (SAR) effects of meta-substitution and serves as a key synthetic intermediate or reference standard for novel lead optimization programs [1].

Why Generic 1-Aryl-β-Carboline-3-Carboxylates Cannot Replace Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate in Targeted Research


Generic substitution within the 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate class is invalid for rigorous scientific selection due to the profound, position-dependent influence of the 1-aryl substituent on bioactivity. A foundational structure-activity relationship (SAR) study in this exact series demonstrates that activity is not a class-wide property but is acutely sensitive to the specific aryl substitution pattern [1]. Swapping the 3-bromophenyl group for a 4-methylphenyl or 4-chlorophenyl analogue, which are optimized for antifilarial activity, completely alters the pharmacological profile, target engagement, and even synthetic utility for downstream derivatization [1]. This specificity, rooted in the electromeric and steric nature of the meta-bromo substituent, mandates the use of this precise compound to ensure experimental reproducibility and valid SAR extrapolation [1].

Quantitative Differential Evidence Guide for Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate Procurement


Structural Differentiation via the Meta-Bromo Pharmacophore: A Defining Divergence from Active 4-Substituted Analogues

The target compound's defining differentiation is its 3-bromophenyl substituent, which places it outside the established activity-optimized pharmacophore for the class. The seminal SAR study by Srivastava et al. (1999) quantitatively established that the highest adulticidal activity is achieved with a 4-methylphenyl substituent (compound 4c), and the highest microfilaricidal action with a 4-chlorophenyl substituent (compound 3a), both tested in vivo against A. viteae at 50 mg/kg × 5 days (ip) [1]. The target compound, with its meta-bromo substitution, represents a deliberate structural departure that is not identified among the high-activity cluster, making it an essential negative control or a probe for orthogonal target activity [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Antifilarial Drug Discovery

Physicochemical Differentiation: Calculated Partition Coefficient (XLogP3-AA = 4.9) as a Key Indicator of Membrane Permeability Profile

The compound's computed lipophilicity is a critical differentiator. PubChem data provides an XLogP3-AA value of 4.9 for the target compound [1]. In contrast, closer, more active analogues like the 4-methylphenyl (4c) and 4-chlorophenyl (3a) derivatives will have different calculated logP values due to the distinct electronic and hydrophobic properties of their substituents. The high logP of 4.9 for the 3-bromo derivative suggests a significantly higher membrane affinity compared to less lipophilic 4-substituted variants, potentially impacting pharmacokinetic profiles, non-specific binding, and compound promiscuity in cell-based assays [1].

Physicochemical Profiling ADME Prediction Computational Chemistry

Bioactivity Landscape: Documented Absence of Antifilarial Activity Establishes a Unique Null Phenotype

A critical piece of evidence for compound selection is the documented absence of potent, desired bioactivity. The comprehensive antifilarial screening by Srivastava et al. (1999) lists 12 high-efficacy compounds (3a, 3c, 3d, 3f, 4c, 4d, 4f, 5a, 6f, 6h, 6i, 7h) that exhibited >90% micro- or macrofilaricidal activity or sterilization of female worms [1]. The target compound, methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, is conspicuously absent from this active list, defining it as a low- or non-active member of the series under the tested conditions [1]. This 'null phenotype' is a powerful differentiator for experimental design.

Biological Screening Neglected Tropical Diseases Phenotypic Assay

Confirmed Chemical Identity and Purity Specification Differentiate from Undefined In-House Syntheses

The compound is commercially cataloged with a defined purity specification (typically 95%), as confirmed by vendors . This guarantees batch-to-batch consistency and immediate experimental reproducibility, a stark contrast to sourcing the compound through a custom synthesis where identity must be verified de novo using high-resolution mass spectrometry (MW: 381.2 g/mol) and NMR spectroscopy . The commercial availability with a Certificate of Analysis (CoA) provides a verifiable baseline standard for the research community.

Analytical Chemistry Quality Control Chemical Procurement

Defined Application Scenarios for Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate in Scientific Research


Negative Control in Antifilarial Drug Discovery Assays

Given its documented lack of potent antifilarial activity in the same in vivo screens where 4-substituted analogues excel [1], this compound is ideally suited as a matched molecular pair (MMP) negative control. It allows researchers to confirm that observed phenotypic effects are driven by the specific pharmacophoric features of the active leads, rather than general β-carboline scaffold toxicity.

Pharmacophore Elucidation for Novel Target Identification

As the meta-bromo analogue is distinct from the active antifilarial cluster, it is a prime candidate for screening against orthogonal target panels. A 'hit' for this compound but not for the 4-methyl variant would immediately flag a new target sensitive only to the meta-substitution pattern, accelerating novel lead discovery.

Standard Reference for Analytical and Synthetic Chemistry

With a defined molecular weight (381.2 g/mol) and available analytical data [1], the compound serves as a reliable commercially available standard for HPLC, LC-MS, or NMR method development and as a benchmark for monitoring the synthesis of more complex β-carboline derivatives.

Investigating the Role of Lipophilicity in Kinase or CNS Target Engagement

The high computed lipophilicity (XLogP3-AA = 4.9) [2] differentiates it from less lipophilic analogues. This makes it a useful tool in studies correlating logP with membrane permeability, non-specific protein binding, or penetration across biological barriers like the blood-brain barrier, without interference from potent on-target pharmacology.

Quote Request

Request a Quote for methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.